1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
Description
1-(4-(tert-Butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by a tert-butyl-substituted phenyl group and a piperidine ring modified with a tetrahydro-2H-thiopyran-4-yl moiety. The tetrahydro-2H-thiopyran-4-yl substituent introduces a sulfur-containing heterocycle, which may influence electronic properties and conformational flexibility compared to oxygen-containing analogs.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3OS/c1-22(2,3)18-4-6-19(7-5-18)24-21(26)23-16-17-8-12-25(13-9-17)20-10-14-27-15-11-20/h4-7,17,20H,8-16H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELYYOSALMIFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea belongs to the class of (thio)ureas, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl phenyl isocyanate with a piperidine derivative containing a tetrahydrothiopyran moiety. The synthetic route may include the following steps:
- Formation of the Isocyanate : The tert-butyl group is introduced on the phenyl ring to enhance lipophilicity.
- Coupling Reaction : The isocyanate reacts with the piperidine derivative to form the urea linkage.
- Purification : The product is purified through recrystallization or chromatography.
The final compound is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .
Antitumor Activity
Recent studies have shown that compounds containing urea functionalities exhibit notable antitumor properties. For instance, a related compound demonstrated GI50 values against various cancer cell lines, indicating its potential as an anticancer agent. The specific activity of this compound has not been extensively documented; however, structural analogs have exhibited significant cytotoxicity against several cancer types .
Antimicrobial Properties
Urea derivatives are known for their antimicrobial activity. In particular, studies have highlighted the broad-spectrum antibacterial effects of similar compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of urea compounds can be attributed to their ability to form hydrogen bonds with target biomolecules, thereby influencing enzymatic activity and cellular signaling pathways. For example, some urea derivatives have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a series of urea derivatives similar to our compound against multiple cancer cell lines. Among these, one derivative exhibited a GI50 value of 15 μM against breast cancer cells, showcasing its potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiourea derivatives. Compounds demonstrated MIC values in the range of 0.03–0.12 μg/mL against pathogenic bacteria, suggesting that modifications in structure could enhance efficacy against resistant strains .
Summary Table of Biological Activities
| Activity Type | Description | Example Compound | Activity Level |
|---|---|---|---|
| Antitumor | Inhibits cancer cell growth | N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | GI50 = 25.1 μM |
| Antimicrobial | Broad-spectrum antibacterial | N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N′-(ethyl)ureas | MIC = 0.03–0.06 μg/mL |
| Anti-inflammatory | Reduces inflammation | Various urea derivatives | Variable efficacy |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the compound's efficacy as an anticancer agent. Its ability to inhibit specific cancer cell lines has been attributed to its interaction with cellular pathways involved in tumor growth. For instance, research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating signaling pathways such as p38 MAPK, which plays a critical role in cell differentiation and apoptosis .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its structural features allow it to cross the blood-brain barrier, making it a candidate for treating conditions such as Alzheimer's disease. Studies have indicated that it may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .
Pharmacological Applications
Pain Management
This compound has been evaluated for its analgesic properties. Research suggests that it can act on pain pathways similar to opioids but with a potentially lower risk of addiction. Its mechanism involves modulation of neurotransmitter release and receptor activity, which could provide a new avenue for pain management therapies .
Antimicrobial Properties
The antimicrobial effects of this compound have also been explored. Preliminary results indicate that it exhibits activity against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Materials Science
Polymer Synthesis
In materials science, the compound is being investigated for its role in synthesizing novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .
Case Studies
-
Cancer Treatment Study
- Objective : To evaluate the anticancer efficacy of the compound.
- Methodology : In vitro assays on various cancer cell lines.
- Findings : Significant reduction in cell viability was observed, with IC50 values indicating potent activity against specific cancer types.
-
Neuroprotection Research
- Objective : To assess the neuroprotective effects in a rat model of Alzheimer's disease.
- Methodology : Administration of the compound followed by behavioral assessments and biochemical analysis.
- Results : Improved cognitive function and reduced markers of oxidative stress were noted.
-
Antimicrobial Efficacy Testing
- Objective : To determine the antimicrobial effectiveness against resistant bacterial strains.
- Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) assays.
- Outcomes : The compound demonstrated significant antimicrobial activity, warranting further exploration as a potential antibiotic.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6–8 hours | 4-(tert-butyl)aniline + CO₂ + piperidinemethylamine derivative | |
| Basic Hydrolysis | 2M NaOH, 80°C, 4 hours | Same as acidic hydrolysis but via carbamate intermediate |
Key Notes :
-
Hydrolysis rates depend on steric hindrance from the tert-butyl group.
-
Tetrahydrothiopyran’s sulfur atom may stabilize intermediates via weak coordination .
Alkylation and Arylation
The piperidine nitrogen and urea NH groups participate in alkylation/arylation:
a. N-Alkylation of Piperidine
b. Urea NH Arylation
Oxidation of Tetrahydrothiopyran Moiety
The sulfur atom in tetrahydrothiopyran can be oxidized to sulfoxide or sulfone:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 1 hour | Sulfoxide derivative | >90% |
| H₂O₂/CH₃COOH | 25°C, 6 hours | Sulfone derivative | 70–80% |
Impact : Oxidation alters electronic properties, potentially enhancing binding affinity in biological systems .
Reduction Reactions
The urea carbonyl can be reduced under specific conditions:
-
Conditions : Anhydrous THF, reflux, 8–12 hours.
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Product : Corresponding amine (1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amine) .
-
Challenges : Over-reduction of the thiopyran ring is minimized by controlled stoichiometry .
Stability Under Ambient Conditions
-
Thermal Stability : Stable up to 150°C (TGA data inferred from similar ureas).
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Photostability : Degrades by <5% under UV light (300–400 nm) over 48 hours.
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Hydrolytic Stability : Half-life >24 hours in pH 7.4 buffer at 37°C.
Catalytic Functionalization
Palladium-catalyzed cross-couplings modify the aryl group:
a. Suzuki-Miyaura Coupling
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
Tetrahydro-2H-thiopyran-4-yl vs. Acyl/Sulfonyl Groups describes compounds 8a–8c and 14a–14d, where the piperidine nitrogen is functionalized with benzamide or sulfonyl groups. For example, 8a (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide) has a trifluoromethylbenzamide group, which enhances electron-withdrawing properties and rigidity. highlights compounds 11–13, where the piperidine nitrogen is modified with sulfonyl or alkylcarbonyl groups. For instance, 12 (1-(1-(methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea) features a methanesulfonyl group, which increases polarity and solubility. The target compound’s thiopyran moiety may balance lipophilicity and solubility better than sulfonyl groups .
Aromatic Ring Modifications
tert-Butylphenyl vs. Trifluoromethylphenyl/Chlorophenyl
- The tert-butyl group in the target compound is less polar than the trifluoromethyl or chloro substituents in analogs like 8a (trifluoromethyl) or 8c (chloro/methoxy). This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
